![molecular formula C8H16FN B13695644 [4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
[4-(Fluoromethyl)cyclohexyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Fluoromethyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C8H16FN. It is a derivative of cyclohexanemethanamine, where a fluoromethyl group is attached to the cyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Fluoromethyl)cyclohexyl]methanamine typically involves the fluorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Fluoromethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluoromethyl group.
Aplicaciones Científicas De Investigación
[4-(Fluoromethyl)cyclohexyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-(Fluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethanamine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
4-Methylcyclohexylmethanamine: Similar structure but with a methyl group instead of a fluoromethyl group.
4-Chloromethylcyclohexylmethanamine: Contains a chloromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the fluoromethyl group in [4-(Fluoromethyl)cyclohexyl]methanamine imparts unique properties, such as increased lipophilicity and altered electronic characteristics. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C8H16FN |
|---|---|
Peso molecular |
145.22 g/mol |
Nombre IUPAC |
[4-(fluoromethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H16FN/c9-5-7-1-3-8(6-10)4-2-7/h7-8H,1-6,10H2 |
Clave InChI |
CBTBPWQPAJZJFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


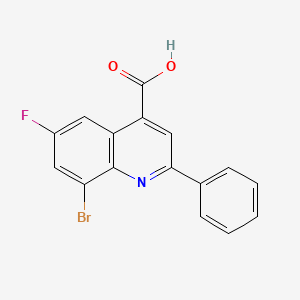
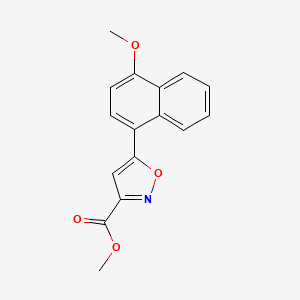

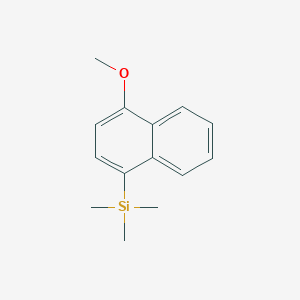
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)

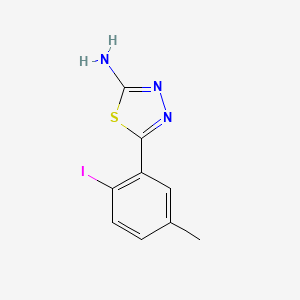
![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
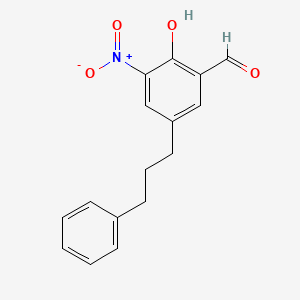

![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
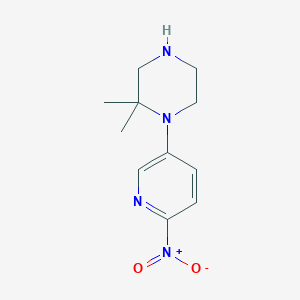
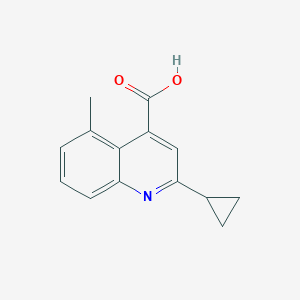
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
